N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a tetrahydropyran (oxane) moiety bearing a phenyl group. The sulfonamide group (-SO₂NH-) is linked to the oxane ring via a methylene bridge, creating a hybrid structure that combines aromatic, heterocyclic, and fluorinated components.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)16-7-4-8-17(13-16)27(24,25)23-14-18(9-11-26-12-10-18)15-5-2-1-3-6-15/h1-8,13,23H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNWSYJCLFUTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamides and heterocyclic derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies.
Structural Features
Key Observations :
- Trifluoromethyl Group : Present in the target compound and Example 32 (), this group enhances metabolic stability and lipophilicity, common in drug design .
- Heterocyclic Moieties: The target’s oxane ring contrasts with Example 32’s tetrahydrofurodioxol () and ’s oxazolidinone, which may influence conformational rigidity and bioavailability.
Physicochemical Properties
Key Observations :
- Synthetic Yields : Example 32 () and Example 53 () show moderate yields (46% and 28%, respectively), suggesting challenges in sulfonamide derivatization under cross-coupling conditions .
- Chromatographic Behavior : The Rf value of Example 32 (0.47) indicates moderate polarity, likely influenced by its nitro and trifluoromethyl groups .
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